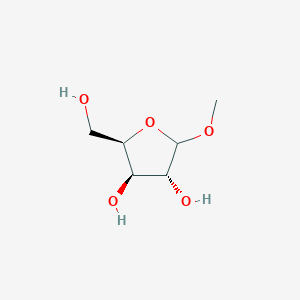

Methyl-D-xylofuranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-IANNHFEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl-D-xylofuranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Furanoside Enigma

In the vast landscape of carbohydrate chemistry, pentoses such as D-xylose hold a unique position. While often found in nature in their six-membered pyranose form, the five-membered furanose isomers are critical building blocks in various biologically significant molecules, including nucleic acids and certain bacterial polysaccharides. Methyl-D-xylofuranoside, a glycoside of xylose, serves as a fundamental model compound and a versatile synthetic precursor. However, its synthesis is not merely a straightforward reaction; it is an exercise in controlling thermodynamic and kinetic equilibria. This guide provides a deep dive into the practical synthesis of methyl-D-xylofuranosides, the logic behind the procedural choices, and the rigorous characterization required to validate the molecular architecture of these valuable compounds.

Section 1: The Synthetic Challenge — Taming the Fischer Glycosidation

The most direct route to methyl glycosides is the Fischer glycosidation, an acid-catalyzed reaction between a sugar and an alcohol.[1][2] While seemingly simple, the reaction with D-xylose in methanol is a complex process yielding a mixture of four primary isomers: methyl α/β-D-xylopyranosides and methyl α/β-D-xylofuranosides.[3][4] Our objective is to selectively favor the formation and isolation of the furanoside forms.

The Underlying Principle: Kinetic vs. Thermodynamic Control

The key to obtaining a favorable yield of the furanoside product lies in understanding the reaction's energy profile.

-

Kinetic Product (Furanosides): The formation of the five-membered furanoside ring is generally faster. This is the product of kinetic control, favored under milder conditions and shorter reaction times.[1]

-

Thermodynamic Product (Pyranosides): The six-membered pyranoside ring is thermodynamically more stable. Given enough time and energy (e.g., prolonged heating), the initially formed furanosides will isomerize to the more stable pyranoside forms.[4] The α-anomer is often the most thermodynamically stable product due to the anomeric effect, which provides stereoelectronic stabilization.[5][6]

Therefore, the synthesis of methyl-D-xylofuranoside is a strategic race against time, aimed at isolating the kinetic product before it converts to the more stable pyranoside isomer.

Visualizing the Synthetic Workflow

The entire process, from starting material to validated product, can be visualized as a sequential workflow.

Caption: Experimental workflow for methyl-D-xylofuranoside synthesis.

Detailed Experimental Protocol: Synthesis and Purification

This protocol is designed to maximize the yield of the kinetic furanoside products.

Materials:

-

D-Xylose (anhydrous)

-

Methanol (anhydrous)

-

Acetyl chloride or concentrated HCl (as catalyst)

-

Pyridine or sodium bicarbonate (for neutralization)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

Reaction Setup: Suspend 10.0 g of anhydrous D-xylose in 200 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension in an ice bath.

-

Catalyst Addition (The "Why"): Slowly add 2.0 mL of acetyl chloride dropwise to the cold, stirring suspension. Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ, which is the true catalyst. This method is preferred over using aqueous HCl to maintain anhydrous conditions, which are crucial for driving the equilibrium towards glycoside formation.

-

Kinetic Control Phase: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction closely using Thin-Layer Chromatography (TLC). The goal is to stop the reaction when the concentration of the furanoside isomers (typically appearing as slightly higher Rf spots than the pyranosides) is maximal, usually within 2-4 hours. Prolonged reaction times will lead to the conversion to the more stable pyranosides.[4]

-

Neutralization: Once the desired reaction point is reached, cool the flask in an ice bath and carefully neutralize the acid by adding pyridine or solid sodium bicarbonate in small portions until the solution is no longer acidic (test with pH paper). Quenching the reaction is critical to "lock in" the kinetically favored product mixture.

-

Workup: Filter the neutralized mixture to remove any salts. Concentrate the filtrate under reduced pressure to obtain a thick syrup. This syrup contains the crude mixture of all four methyl xyloside isomers and some unreacted xylose.

-

Purification (The "How"): The separation of furanosides from the more abundant pyranosides is the most challenging step and requires careful column chromatography on silica gel.[7][8][9]

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or chloroform/methanol).

-

Dissolve the crude syrup in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions and monitoring them by TLC. The less polar furanoside anomers will typically elute before the more polar pyranoside anomers.

-

Combine the fractions containing the purified methyl-D-xylofuranoside anomers. The α and β furanoside anomers themselves may also be separated with careful chromatography.

-

Section 2: Structural Validation — The Characterization Mandate

Synthesizing a compound is incomplete without rigorous confirmation of its structure and purity. For methyl-D-xylofuranoside, NMR spectroscopy and mass spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, allowing for the unambiguous assignment of both the ring size (furanoside vs. pyranoside) and the anomeric configuration (α vs. β).

¹H NMR — The Anomeric Proton is Key: The most diagnostic signal in the ¹H NMR spectrum is that of the anomeric proton (H-1). Its chemical shift and, more importantly, its coupling constant (J-value) with the adjacent proton (H-2) are highly informative.

-

Methyl α-D-xylofuranoside: The H-1 and H-2 protons are cis. This typically results in a larger coupling constant, J₁,₂ ≈ 4-5 Hz. The H-1 signal appears as a doublet.

-

Methyl β-D-xylofuranoside: The H-1 and H-2 protons are trans. This orientation leads to a very small or nearly zero coupling constant, J₁,₂ ≈ 0-1 Hz.[10] Consequently, the H-1 signal often appears as a sharp singlet or a very narrow doublet.

¹³C NMR — The Anomeric Carbon Signature: The chemical shift of the anomeric carbon (C-1) is also highly sensitive to its stereochemistry. Typically, the C-1 of the β-anomer is found further downfield (at a higher ppm value) than the C-1 of the α-anomer.

Data Presentation: NMR Summary

| Compound | Anomeric Proton (H-1) | Anomeric Carbon (C-1) | Methoxyl Group (-OCH₃) |

| Methyl α-D-xylofuranoside | ~4.9-5.1 ppm (d, J ≈ 4-5 Hz) | ~103-105 ppm | ~3.3-3.4 ppm (s) |

| Methyl β-D-xylofuranoside | ~4.8-5.0 ppm (s or d, J ≈ 0-1 Hz) | ~109-111 ppm | ~3.3-3.4 ppm (s) |

| (Note: Exact chemical shifts are solvent-dependent. Data is referenced from typical values found in literature for D₂O or CDCl₃).[10][11] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization (e.g., as trimethylsilyl ethers), methyl-D-xylofuranoside will not typically show a strong molecular ion peak (M⁺).[10][12]

Expected Fragmentation Pattern:

-

Key Fragments: A common and diagnostic fragmentation is the loss of the methoxyl group (-OCH₃) from the anomeric center, resulting in a prominent ion at m/z 133. Another characteristic fragment corresponds to the loss of methanol (CH₃OH), leading to a peak at m/z 132.[10]

Visualizing the Characterization Logic

The relationship between the anomeric structure and its primary NMR identifier can be illustrated.

Caption: Correlation of anomeric configuration and ¹H NMR signals.

Conclusion

The synthesis of methyl-D-xylofuranoside is a classic example of leveraging fundamental principles of physical organic chemistry—namely, kinetic and thermodynamic control—to achieve a specific synthetic outcome. Success hinges not only on the careful execution of the Fischer glycosidation under kinetically controlled conditions but also on the meticulous purification of the resulting isomeric mixture. The subsequent, rigorous characterization by NMR and MS provides the necessary validation, confirming the identity of the furanoside ring and its anomeric configuration. This guide equips the researcher with both the practical steps and the causal reasoning required to confidently synthesize and validate this important carbohydrate building block.

References

-

Brennan, P. J. (1971). Application of Thin-Layer Chromatography to the Purification and Characterization of Some Methyl Glucosides. Journal of Chromatography A, 59(1), 231-3. Available at: [Link]

-

Nifantiev, N. E., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters, 26(38), 8090-8094. Available at: [Link]

-

Moravcová, J., et al. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides. Collection of Czechoslovak Chemical Communications, 62(7), 1061-1068. Available at: [Link]

-

Schaub, R. E., Weiss, M. J., & Baker, B. R. (1958). The Synthesis of the Four Possible Methyl 3-Amino-3-deoxy-D-xylosides. A Novel Ring Expansion of a Furanoside to a Pyranoside. Journal of the American Chemical Society, 80(17), 4692-4697. Available at: [Link]

-

PubChem. (n.d.). Methyl alpha-D-xylofuranoside. National Center for Biotechnology Information. Retrieved from: [Link]

-

Wikipedia. (n.d.). Fischer glycosidation. Retrieved from: [Link]

-

SpectraBase. (n.d.). Methyl .beta.-D-xylofuranoside. Wiley-VCH GmbH. Retrieved from: [Link]

-

PubChem. (n.d.). alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). Methyl-D-xylofuranoside. National Center for Biotechnology Information. Retrieved from: [Link]

-

Glibetic, M., & Pinto, B. M. (2009). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Carbohydrate Research, 344(12), 1407-1429. Available at: [Link]

-

Bishop, C. T., & Cooper, F. P. (1963). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Canadian Journal of Chemistry, 41(11), 2743-2759. Available at: [Link]

-

Chromatography Adsorbent. (n.d.). Isolation of Glycosides. Retrieved from: [Link]

-

Pritchard, D. G., & Todd, C. W. (1977). Gas chromatography of methyl glycosides as their tri-methylsilyl ethers. The methanolysis and re-N-acetylation steps. Journal of Chromatography A, 133(1), 133-9. Available at: [Link]

-

Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223. Available at: [Link]

-

Wikipedia. (n.d.). Xylose. Retrieved from: [Link]

-

Haese, F., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(19), 6265. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. Retrieved from: [Link]

Sources

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Application of thin-layer chromatography to the purification and characterization of some methyl glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One moment, please... [column-chromatography.com]

- 10. tandfonline.com [tandfonline.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Gas chromatography of methyl glycosides as their tri-methylsilyl ethers. The methanolysis and re-N-acetylation steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alpha-D-Xylofuranoside, methyl | C6H12O5 | CID 11147907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Methyl-D-xylofuranoside | C6H12O5 | CID 11073752 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Determination of the Anomeric Configuration of Methyl-D-xylofuranoside

Introduction: The Critical Role of Anomeric Configuration in Glycoscience

In the realm of carbohydrate chemistry, the cyclization of a linear monosaccharide, such as D-xylose, into a furanose ring structure gives rise to a new stereocenter at the carbonyl carbon (C-1).[1] This carbon is termed the anomeric carbon, and the two possible stereoisomers that differ only in the configuration at this center are known as anomers.[1] These anomers are designated as alpha (α) and beta (β). The seemingly subtle difference in the spatial orientation of the substituent at the anomeric carbon profoundly influences the molecule's three-dimensional structure, chemical reactivity, and biological function. For researchers, scientists, and drug development professionals, the unambiguous determination of the anomeric configuration of glycosides like Methyl-D-xylofuranoside is a non-negotiable aspect of structural elucidation and is paramount for ensuring the desired biological activity and specificity of carbohydrate-based therapeutics.

This in-depth guide provides a comprehensive overview of the primary analytical methods for determining the anomeric configuration of Methyl-D-xylofuranoside. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chemical methods, offering field-proven insights and detailed experimental protocols.

The Foundational Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most accessible and widely employed technique for determining the anomeric configuration of glycosides in solution.[2][3] Both ¹H and ¹³C NMR provide a wealth of information through the analysis of chemical shifts and coupling constants.

¹H NMR Spectroscopy: A First Look at Anomeric Protons

The chemical shift of the anomeric proton (H-1) is highly sensitive to its stereochemical environment.[3] Generally, for furanosides, the anomeric proton of one anomer resonates at a different frequency compared to the other. In many cases, the α-anomeric proton appears at a lower field (higher ppm value) than the β-anomeric proton.[4] However, this is not a universally strict rule and should be used in conjunction with other data.

A more reliable indicator for furanosides can be the three-bond coupling constant between the anomeric proton and the adjacent proton (³J(H-1, H-2)). While in pyranosides this value is often distinctly different for axial-axial vs. axial-equatorial or equatorial-equatorial orientations, in the more flexible furanose ring, these values can be less straightforward. For some furanosides, a larger ³J(H-1, H-2) value (e.g., ~5 Hz) is indicative of an α-anomer, while a smaller value (e.g., ~1-2 Hz) suggests a β-anomer.[5][6] However, it's crucial to note that for some furanose systems, the ³J(H-1, H-2) values for both anomers can be very similar, making this parameter alone inconclusive.[5][7]

Causality Behind the Chemical Shift and Coupling Constant Differences: The orientation of the C1-O1 bond (the anomeric effect) and the resulting electron density distribution around H-1 and H-2 directly influence their magnetic shielding and through-bond scalar coupling. The dihedral angle between H-1 and H-2, governed by the ring's conformation, is a key determinant of the ³J(H-1, H-2) value, as described by the Karplus equation.

¹³C NMR Spectroscopy: Probing the Anomeric Carbon

¹³C NMR spectroscopy offers a more definitive and often less ambiguous method for anomeric assignment. The chemical shift of the anomeric carbon (C-1) is a key diagnostic parameter. A consistent observation is that the C-1 resonance of a 1,2-trans furanoside (e.g., methyl β-D-arabinofuranoside) is shifted downfield by approximately 5-6 ppm compared to the corresponding 1,2-cis compound (e.g., methyl α-D-arabinofuranoside).[7] In the case of Methyl-D-xylofuranoside, the relationship between the C-2 and C-3 hydroxyl groups will influence the precise chemical shifts, but a significant difference between the α and β anomers is expected. Generally, the anomeric carbon of furanosides resonates at a lower field than that of the corresponding pyranosides.[7]

Self-Validating Approach: The combination of both ¹H and ¹³C NMR data provides a robust, self-validating system. For instance, if the ¹H NMR suggests a particular anomer based on the H-1 chemical shift, the corresponding C-1 chemical shift in the ¹³C NMR spectrum should align with the expected value for that anomer.

Table 1: Typical NMR Parameters for Anomeric Configuration Determination of Furanosides

| Parameter | α-Anomer (1,2-cis) | β-Anomer (1,2-trans) | Rationale |

| ¹H NMR Chemical Shift (δ H-1) | Often downfield | Often upfield | Deshielding/shielding effects of the aglycone and ring oxygen. |

| ³J(H-1, H-2) Coupling Constant | Can be larger (~5 Hz) | Can be smaller (~1-2 Hz) | Dependent on the dihedral angle between H-1 and H-2. |

| ¹³C NMR Chemical Shift (δ C-1) | Upfield | Downfield (~5-6 ppm) | Steric and electronic effects of the 1,2-substituents. |

Advanced NMR Technique: Nuclear Overhauser Effect (NOE) Spectroscopy

For an unequivocal assignment, particularly when chemical shifts and coupling constants are ambiguous, Nuclear Overhauser Effect (NOE) spectroscopy is an invaluable tool.[8] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and is typically observed for protons that are less than 5 Å apart.[9]

In the context of Methyl-D-xylofuranoside, an NOE experiment can definitively establish the relative stereochemistry of the substituents on the furanose ring. For the α-anomer, the methoxy group at C-1 is cis to the hydroxyl group at C-2. Therefore, irradiation of the anomeric proton (H-1) should result in an NOE enhancement of the H-2 signal. Conversely, for the β-anomer, the methoxy group at C-1 is trans to the hydroxyl group at C-2, and a weaker or absent NOE between H-1 and H-2 would be expected. Instead, for the β-anomer, an NOE might be observed between H-1 and other protons on the same face of the ring, such as H-3 or H-5.

Workflow for NOE-based Anomeric Assignment:

Caption: Workflow for anomeric configuration determination using NOE.

Experimental Protocol: 1D Transient NOE Experiment

-

Sample Preparation: Dissolve 5-10 mg of the purified Methyl-D-xylofuranoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.[10]

-

Initial ¹H NMR: Acquire a standard ¹H NMR spectrum to identify the chemical shift of the anomeric proton (H-1) and other key protons.

-

1D NOE Acquisition:

-

Set up a 1D transient NOE or a gradient-enhanced NOE experiment.

-

Selectively irradiate the anomeric proton (H-1) with a low-power pulse for a specific mixing time. A range of mixing times should be tested to observe the build-up of the NOE.

-

Acquire the resulting spectrum.

-

A difference spectrum is typically generated by subtracting a control spectrum (where the irradiation is applied off-resonance) from the on-resonance spectrum to clearly visualize the NOE enhancements.[9]

-

-

Data Analysis: Analyze the difference spectrum for positive signals, which indicate NOE enhancements. A significant enhancement of the H-2 signal upon irradiation of H-1 is a strong indicator of a cis relationship and thus the α-anomeric configuration.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR spectroscopy provides invaluable information about the molecular structure in solution, single-crystal X-ray crystallography offers an unambiguous and definitive determination of the anomeric configuration in the solid state.[2][11] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[12]

The primary challenge with this method is the requirement of a high-quality single crystal of the Methyl-D-xylofuranoside, which can sometimes be difficult to obtain.[3] However, if suitable crystals are grown, the resulting crystal structure provides irrefutable proof of the anomeric configuration.

Workflow for X-ray Crystallography:

Caption: Workflow for X-ray crystallography structure determination.

Chemical Methods: A Classical Approach

Before the widespread availability of modern spectroscopic techniques, chemical methods were employed to determine anomeric configurations. While less common now, they can still serve as a confirmatory tool. One such approach involves intramolecular cyclization reactions. For instance, if a suitable derivative of Methyl-D-xylofuranoside is synthesized where a reactive group at C-5 can react with a group on the aglycone, the feasibility of this reaction can be dependent on the stereochemistry at the anomeric center.[13] For a reaction to occur, the reacting groups must be able to come into close proximity, which is dictated by the anomeric configuration.[13]

Conclusion

The determination of the anomeric configuration of Methyl-D-xylofuranoside is a critical step in its chemical and biological characterization. A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most reliable and trustworthy results. NMR spectroscopy, particularly a combination of ¹H, ¹³C, and NOE experiments, serves as the primary and most accessible tool for elucidating the structure in solution. For an absolute and definitive confirmation, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately assign the anomeric configuration of Methyl-D-xylofuranoside and other furanosides, ensuring the scientific integrity of their work in drug discovery and development.

References

- Benchchem.

- Usui, T., et al. Determination of Anomeric Configuration of Furanoside Derivatives by Carbon-13 NMR. Journal of Nutritional Science and Vitaminology, 1974.

- Benchchem. Confirming the Anomeric Configuration of Glycosides from 6-O-(Triisopropylsilyl)

- Zhu, Y., et al. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 2023.

- ResearchGate. Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. PDF, 2025.

- Zanardi, F., et al. A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.

- Benchchem.

- Configuration of the Glycoside (Anomeric) Center.

- Creative Proteomics.

- N-Acetyl-d-allosamine (d-AllNAc) in solution: conformational analysis of its tautomers and the mechanism of the anomeric specificity of the GH84 N-acetyl-d-glucosaminidase from Clostridium perfringens. Organic & Biomolecular Chemistry, RSC Publishing, 2021.

- Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor.

- Australian National University NMR / EPR Facility. Guide to NOE Experiments.

- NMR Experiments for Structure Determin

- X-ray crystallography. Wikipedia.

- Holme, K. R., and Hall, L. D. x Ray crystallography. Journal of the National Cancer Institute Monograph, PMC, NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. lancaster.ac.uk [lancaster.ac.uk]

- 10. Guide to NOE Experiments [bloch.anu.edu.au]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Configuration of the Glycoside (Anomeric) Center [tud.ttu.ee]

An In-Depth Technical Guide to the Conformational Analysis of Methyl-D-xylofuranoside Using NMR Spectroscopy

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices for elucidating the conformational dynamics of methyl-D-xylofuranoside in solution. By integrating foundational theory with actionable experimental protocols, this document serves as a robust resource for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the flexible furanose ring system.

Introduction: The Challenge of Furanoside Conformational Analysis

Furanose rings, five-membered carbohydrate structures, are fundamental components of numerous biologically vital molecules, most notably as the ribose and deoxyribose scaffolds of RNA and DNA.[1] Unlike their six-membered pyranose counterparts that typically adopt stable, low-energy chair conformations, furanosides are characterized by significant conformational flexibility.[1][2] This inherent lability arises from the low energy barriers between multiple conformers, leading to a dynamic equilibrium in solution that is rapid on the NMR timescale.[1] Understanding this conformational landscape is critical, as the three-dimensional structure of these rings dictates the overall architecture and biological function of nucleic acids and other furanoside-containing glycans.[1]

Methyl-D-xylofuranoside serves as an excellent and structurally simpler model system to explore the advanced NMR techniques required to "unmask" this dynamic behavior. This guide will detail the use of proton (¹H) NMR, focusing on three-bond scalar coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE), to quantitatively describe the conformational preferences of this molecule.

The Pseudorotation Concept: Mapping Furanose Ring Puckering

The conformation of a furanose ring is not static but exists as a continuous spectrum of interconverting shapes. This dynamic process is elegantly described by the concept of pseudorotation, introduced by Altona and Sundaralingam.[3] Any conformation can be defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).

The pseudorotation wheel (Figure 1) provides a visual map of this conformational journey.[4][5] The cycle is divided into two primary hemispheres:

-

North (N-type) Conformations: Characterized by P values from -90° to +90°. In D-sugars, this region includes the C3'-endo (atom C3 is displaced from the mean plane on the same side as C5') and C2'-exo (atom C2 is displaced on the opposite side) conformers.

-

South (S-type) Conformations: Characterized by P values from +90° to +270°. This region includes the C2'-endo and C3'-exo conformers.

The ring puckers through a series of intermediate "envelope" (E) and "twist" (T) forms, where one or two atoms, respectively, are out of the plane formed by the remaining ring atoms.[6] In solution, a furanoside typically exists in a rapid equilibrium between a dominant N-type and a dominant S-type conformer.[7] The goal of NMR analysis is to determine the precise nature of these dominant conformers and their relative populations.

Caption: The pseudorotational wheel for a D-aldofuranose ring.

NMR Principles for Conformational Elucidation

Three-Bond Coupling Constants (³JHH) and the Karplus Relationship

The primary source of quantitative conformational information comes from the analysis of three-bond proton-proton coupling constants (³JHH).[8] These through-bond interactions are exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[9][10]

J(φ) = Acos²φ + Bcosφ + C

The parameters A, B, and C are empirically derived, but the fundamental relationship holds: a large J-value (typically 8-10 Hz) corresponds to a dihedral angle near 0° (syn-periplanar) or 180° (anti-periplanar), while a small J-value (0-2 Hz) indicates a dihedral angle near 90° (gauche).[9]

For furanose rings, specific coupling constants are particularly informative:

-

J1,2 and J3,4: These are highly sensitive to the N/S equilibrium. In N-type conformers, the H1-C1-C2-H2 dihedral angle is close to 90°, resulting in a small J1,2. Conversely, in S-type conformers, this angle approaches 150-160°, leading to a large J1,2. The opposite trend is generally observed for J3,4.

-

J2,3: This coupling is also conformationally dependent but often shows less dramatic variation between the N and S states compared to J1,2 and J3,4.

Since the ring is in rapid equilibrium, the measured J-values are a weighted average of the values for the individual N and S conformers:

Jobs = XNJN + XSJS

Where XN and XS are the mole fractions of the North and South conformers, respectively.

Nuclear Overhauser Effect (NOE) for Through-Space Proximities

While J-couplings provide information about bond torsions, the NOE provides crucial data on through-space distances between protons. The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded.[11]

In the context of methyl-D-xylofuranoside, NOE data, typically acquired using a 2D NOESY or ROESY experiment, can validate conformational assignments. For instance:

-

N-type (C3'-endo) Conformation: Protons H1' and H4' are brought into closer proximity, which should result in a measurable H1'-H4' NOE cross-peak.

-

S-type (C2'-endo) Conformation: Protons H1' and H2' are closer, while the distance between H1' and H4' increases.

Comparing the relative intensities of key NOE cross-peaks provides qualitative or semi-quantitative distance restraints that complement the J-coupling analysis.[12]

Experimental and Analytical Workflow

The successful conformational analysis of methyl-D-xylofuranoside hinges on a meticulous experimental and data processing workflow.

Sources

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Furanose pseudorotational angles [vitroid.github.io]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

physical and chemical properties of Methyl-α-D-xylofuranoside

An In-depth Technical Guide to Methyl-α-D-xylofuranoside: Properties, Reactivity, and Experimental Considerations

Introduction

Methyl-α-D-xylofuranoside is a methylated derivative of the five-carbon sugar D-xylose, distinguished by its furanose ring structure—a five-membered ring analogous to furan. As a glycoside, it possesses a methoxy group at the anomeric carbon (C1), which imparts specific chemical properties and stability compared to the free sugar. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key chemical transformations, offering valuable insights for researchers in carbohydrate chemistry, drug discovery, and glycobiology. Its structure is of interest in the synthesis of various biologically active molecules, including analogues of natural products.[1]

The fundamental structure of Methyl-α-D-xylofuranoside is depicted below:

Caption: Haworth projection of Methyl-α-D-xylofuranoside.

Part 1: Core Physicochemical Properties

The physical characteristics of Methyl-α-D-xylofuranoside are fundamental to its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | [2] |

| CAS Number | 1824-96-0 | [2] |

| Molecular Formula | C₆H₁₂O₅ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 166-171 °C | [4][5] |

| Solubility | Soluble in water | [6] |

| XLogP3 | -1.6 | [3] |

Part 2: Spectroscopic and Analytical Data

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of Methyl-α-D-xylofuranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the anomeric proton (H1), the methoxy group protons, and the protons on the furanose ring and the hydroxymethyl group. The coupling constants between adjacent protons are crucial for determining the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the six carbon atoms. The chemical shift of the anomeric carbon (C1) is particularly informative for confirming the furanose form and the anomeric configuration.[2][7] The anomer with cis-oriented O1 and O2 groups typically shows a C1 signal upfield compared to the trans anomer.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

GC-MS: Gas chromatography-mass spectrometry is a common technique for analyzing volatile derivatives of the compound.[2]

-

Fragmentation: Common fragmentation patterns for methyl 5-deoxy-xylofuranosides include the loss of the C1 methoxyl group and fragmentation of the furanose ring.[8] While a molecular ion peak may not always be observed, characteristic fragment ions can provide strong evidence for the compound's structure.[8]

Part 3: Chemical Properties and Reactivity

The chemical behavior of Methyl-α-D-xylofuranoside is dictated by the glycosidic bond and the hydroxyl groups.

Hydrolysis of the Glycosidic Bond

The methyl glycoside is stable under basic conditions but can be hydrolyzed under acidic conditions to yield D-xylose and methanol. This reaction proceeds via protonation of the glycosidic oxygen, followed by the departure of methanol and the formation of a carbocation intermediate, which is then attacked by water.[9]

Caption: Acid-catalyzed hydrolysis of Methyl-α-D-xylofuranoside.

Oxidation

The primary and secondary hydroxyl groups of Methyl-α-D-xylofuranoside can be oxidized using various reagents. For instance, TEMPO-mediated oxidation typically selectively oxidizes the primary C5 hydroxyl group.[10] Other methods, such as those involving palladium catalysis, can show a preference for the oxidation of secondary hydroxyl groups.[10][11]

Derivatization Reactions

The hydroxyl groups are common sites for derivatization, which is often necessary for protecting the hydroxyls during a multi-step synthesis or for enhancing volatility for analytical purposes.

-

Acetylation: Reaction with acetic anhydride in the presence of a base like pyridine converts the hydroxyl groups to acetate esters.

-

Methylation: Further methylation of the free hydroxyl groups can be achieved using reagents like methyl iodide in the presence of a strong base (e.g., sodium hydride).[12]

-

Silylation: For analytical techniques like GC-MS, the hydroxyl groups can be converted to silyl ethers using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the volatility and thermal stability of the compound.[13][14]

Caption: Key derivatization reactions of hydroxyl groups.

Part 4: Synthesis and Applications

Synthesis

A common method for the synthesis of methyl xylosides is the Fischer glycosidation of D-xylose with methanol under acidic conditions. This reaction typically produces a mixture of furanosides and pyranosides, with the furanosides forming first and then isomerizing to the more stable pyranoside forms.[15] The separation of the desired α-furanoside anomer can be a significant challenge.[8] More stereocontrolled synthetic routes have also been developed to selectively obtain α-xylofuranosides.[1]

Caption: General workflow for the synthesis of Methyl-α-D-xylofuranoside.

Applications in Research and Development

-

Synthetic Intermediate: Methyl-α-D-xylofuranoside serves as a valuable building block in the synthesis of more complex carbohydrates and glycoconjugates.

-

Drug Design: The methyl group can influence the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule, making it a useful modification in drug design.[16] The furanose scaffold itself is a component of many biologically active nucleoside analogues.

-

Biological Probes: As a stable analogue of D-xylose, it can be used in biochemical studies to probe the active sites of enzymes that process xylose or xylo-oligosaccharides.

Part 5: Safety and Handling

According to available safety data sheets, Methyl-α-D-xylofuranoside should be handled with standard laboratory precautions.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area.[4][17]

-

Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry place.[4][17] The compound may be hygroscopic.[5]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][19]

References

- Moravcova, J., et al. (1997). Enzymic Hydrolysis of Methyl 2,3-O-Acetyl-5-Deoxy-α and β-D-Xylofuranosides.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11073752, Methyl-D-xylofuranoside. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11147907, alpha-D-Xylofuranoside, methyl. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12775311, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. Retrieved from [Link].

- Schmalzbauer, M., et al. (2023). Site-Selective Electrochemical Oxidation of Glycosides.

- Schmalzbauer, M., et al. (2023). Site-Selective Electrochemical Oxidation of Glycosides.

- Walvoort, M. T. C., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry.

- Moravcova, J., et al. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides.

- Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O.

-

ResearchGate. Hoeffler's synthesis of ME from 1,2-O-isopropylidene-α-D-xylofuranose. Retrieved from [Link].

- ChemRxiv.

-

SpectraBase. alpha-D-LYXOFURANOSIDE, METHYL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101554, alpha-D-Xylopyranoside, methyl. Retrieved from [Link].

- RSC Publishing (2017).

- Argunov, D. A., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters.

- PubMed Central. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century.

-

MetaSci (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link].

- Bishop, C. T., & Cooper, F. P. (1960). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry.

-

Cheméo. Chemical Properties of «alpha»-d-Xylofuranose (CAS 31178-70-8). Retrieved from [Link].

- MDPI (2026).

- Whistler, R. L., & Rowell, R. M. (1965). Preparation and Hydrolysis of Methyl 1-Thio-β-D-xylothiopyranoside. The Journal of Organic Chemistry.

-

The Bumbling Biochemist (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link].

- Yao Xue Xue Bao (2013).

- YouTube (2020). Statement-1 : Methyl alpha-D-fructofuranoside (I)

- YouTube (2025).

-

Homework.Study.com. Draw the Haworth structure of methyl alpha-D-xylofuranoside. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Derivatization. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130992923, 2-O-Methyl-alpha-D-xylofuranose. Retrieved from [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alpha-D-Xylofuranoside, methyl | C6H12O5 | CID 11147907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl-D-xylofuranoside | C6H12O5 | CID 11073752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. Site-Selective Electrochemical Oxidation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- | C8H16O5 | CID 12775311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sds.metasci.ca [sds.metasci.ca]

- 18. biosynth.com [biosynth.com]

- 19. fishersci.fi [fishersci.fi]

stability of Methyl-D-xylofuranoside under acidic conditions

An In-depth Technical Guide to the Stability of Methyl-D-xylofuranoside Under Acidic Conditions

Authored by: A Senior Application Scientist

Introduction: The Furanoside Conundrum in Glycoscience

Methyl-D-xylofuranoside, a five-membered ring pentose derivative, serves as a fundamental model compound in carbohydrate chemistry. Its stability, particularly under acidic conditions, is a critical parameter that dictates its utility and behavior in various applications, from biomass processing to the synthesis of bioactive nucleoside analogues. Unlike their six-membered pyranoside counterparts, furanosides exhibit significantly different conformational dynamics and reactivity profiles. This guide provides a comprehensive technical overview of the factors governing the acid-catalyzed hydrolysis of methyl-D-xylofuranoside, offering mechanistic insights, quantitative data, and validated experimental protocols for researchers, scientists, and drug development professionals.

The acid-catalyzed hydrolysis of glycosides, including methyl-D-xylofuranoside, is a fundamental reaction in carbohydrate chemistry. The stability of the glycosidic bond is paramount in determining the biological activity and application of these molecules. Furanosides, characterized by their five-membered ring structure, are notably less stable than the corresponding six-membered pyranosides. This inherent instability is a key consideration in their handling, storage, and application.

Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of the glycosidic bond in methyl-D-xylofuranoside under acidic conditions is not a simple dissociation. It follows a well-established, multi-step mechanistic pathway, primarily the A-1 (unimolecular) mechanism, which is common for the hydrolysis of most glycosides.

The generally accepted mechanism for the acid-catalyzed hydrolysis of methyl glycosides involves the following key steps:

-

Rapid Protonation: The reaction is initiated by the rapid and reversible protonation of the exocyclic glycosidic oxygen atom by a hydronium ion from the acidic medium. This is a crucial activation step, as it converts the methoxy group into a better leaving group (methanol).

-

Heterolysis and Carbocation Formation: The protonated glycoside undergoes a slow, rate-determining heterolysis of the C1-O1 bond. This results in the departure of the aglycone (methanol) and the formation of a transient, cyclic oxocarbenium ion intermediate. The planarity of this intermediate helps to relieve some of the steric strain inherent in the furanosidic ring.

-

Nucleophilic Attack by Water: The oxocarbenium ion is highly electrophilic and is rapidly attacked by a water molecule from the solvent. This attack can occur from either face of the planar intermediate, leading to the formation of an anomeric mixture of the free sugar, D-xylose.

-

Deprotonation: The resulting protonated sugar quickly loses a proton to a water molecule, regenerating the hydronium ion catalyst and yielding the final D-xylose product.

The significantly lower stability of furanosides compared to pyranosides can be attributed to several factors, including greater ring strain and less favorable stereoelectronic effects in the five-membered ring system.

Visualizing the Hydrolysis Pathway

A Technical Guide to the Solubility of Methyl-D-Xylofuranoside in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of methyl-d-xylofuranoside in various organic solvents. Moving beyond a simple compilation of data, this document is designed to equip researchers with a robust understanding of the underlying physicochemical principles governing solubility and to provide actionable protocols for determining and predicting these properties in a laboratory setting. The insights and methodologies presented herein are intended to support critical decision-making in drug development, chemical synthesis, and other research applications where precise control over solubility is paramount.

Introduction: The Significance of Methyl-D-Xylofuranoside and its Solubility

Methyl-d-xylofuranoside, a derivative of the pentose sugar D-xylose, is a carbohydrate of significant interest in various fields, including medicinal chemistry and glycobiology. Its furanose ring, a five-membered cyclic ether, imparts distinct structural and conformational properties compared to the more common six-membered pyranose form.[1][] Understanding the solubility of this compound in organic solvents is critical for a multitude of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents is fundamental for controlling reaction kinetics, yield, and purity in synthetic transformations involving methyl-d-xylofuranoside.

-

Purification and Crystallization: The ability to selectively dissolve and precipitate the compound is key to achieving high purity through techniques like chromatography and recrystallization.

-

Formulation Development: In the pharmaceutical sciences, solubility in organic solvents is a crucial parameter for developing effective drug delivery systems, particularly for non-aqueous formulations.

-

Analytical Chemistry: The choice of solvent is critical for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into the theoretical underpinnings of methyl-d-xylofuranoside's solubility, provide a framework for predicting its behavior in different solvent systems, and offer detailed experimental protocols for its empirical determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. For methyl-d-xylofuranoside, several key factors come into play:

Physicochemical Properties of Methyl-D-Xylofuranoside

The solubility of methyl-d-xylofuranoside is intrinsically linked to its molecular structure. The presence of multiple hydroxyl (-OH) groups makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group, while also polar, introduces a degree of lipophilicity. The furanose ring's relatively planar and less stable conformation compared to a pyranose ring can also influence its interaction with solvent molecules.[3][4]

The Role of the Solvent: Protic vs. Aprotic and Polarity

Organic solvents can be broadly classified based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can act as hydrogen bond donors. They are generally good solvents for polar molecules like methyl-d-xylofuranoside that can participate in hydrogen bonding.[5][6]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors.[7][8] Their ability to dissolve polar compounds is primarily due to dipole-dipole interactions.

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are not effective at solvating polar molecules. It is expected that methyl-d-xylofuranoside will have very low solubility in these solvents.

Predicting Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Dispersion forces (from temporary dipoles)

-

δp: Polar forces (from permanent dipoles)

-

δh: Hydrogen bonding forces

Estimated Solubility of Methyl-D-Xylofuranoside in Common Organic Solvents

While comprehensive experimental data for the solubility of methyl-d-xylofuranoside is not widely published, we can provide an estimated solubility profile based on its physicochemical properties and the behavior of similar glycosides. This table is intended as a guide for initial solvent screening.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the hydroxyl groups of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly reduced polarity. |

| 1-Propanol | Polar Protic | Moderate | Increased alkyl chain length reduces overall polarity compared to methanol and ethanol. |

| 1-Butanol | Polar Protic | Moderate to Low | Further decrease in polarity with a longer alkyl chain. |

| Acetone | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor for the solute's hydroxyl groups. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Less effective at hydrogen bond acceptance compared to acetone. |

| Ethyl Acetate | Polar Aprotic | Low | Lower polarity and weaker hydrogen bond accepting capabilities. |

| Tetrahydrofuran (THF) | Polar Aprotic | Low | Moderate polarity but limited interaction with the solute. |

| Toluene | Nonpolar | Very Low | Mismatch in polarity and intermolecular forces. |

| Hexane | Nonpolar | Very Low | Significant mismatch in polarity. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate solubility data, experimental determination is essential. The following are robust protocols for determining the solubility of methyl-d-xylofuranoside in organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of methyl-d-xylofuranoside to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of methyl-d-xylofuranoside in the supernatant using a suitable analytical technique (see Section 4.2).

-

Calculation: Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Analytical Quantification Techniques

The choice of analytical method will depend on the solvent and the required sensitivity.

4.2.1. Gas Chromatography (GC) after Derivatization

This method is particularly useful for analyzing carbohydrates in organic solvents.[13]

Protocol:

-

Sample Preparation: Take a known volume of the saturated solvent solution and evaporate the solvent under a stream of nitrogen.

-

Derivatization: To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane in pyridine) and heat to convert the hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.

-

GC Analysis: Inject the derivatized sample into a GC equipped with a flame ionization detector (FID).

-

Quantification: Use a calibration curve prepared from standards of derivatized methyl-d-xylofuranoside to determine the concentration in the original sample.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) can also be used.

Protocol:

-

Sample Preparation: Dilute a known volume of the saturated solvent solution with a suitable mobile phase.

-

HPLC Analysis: Inject the diluted sample onto an appropriate HPLC column (e.g., an amino or HILIC column).

-

Quantification: Determine the concentration using a calibration curve prepared from standards of methyl-d-xylofuranoside.

Visualizing Experimental Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the key steps.

Sources

- 1. atlas.org [atlas.org]

- 3. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 12. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 13. future4200.com [future4200.com]

A Technical Guide to the Spectroscopic Characterization of Methyl-β-D-xylofuranoside by NMR

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl-β-D-xylofuranoside, a key monosaccharide derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, data interpretation, and structural elucidation of this furanoside, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Methyl-β-D-xylofuranoside and NMR-based Structural Verification

Methyl-β-D-xylofuranoside is a methylated derivative of the five-carbon sugar xylose, locked in a furanose (five-membered ring) form with a β-anomeric configuration. Its structure is a fundamental motif in various biologically important molecules. The precise characterization of its three-dimensional structure is paramount for understanding its chemical reactivity and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of such molecules in solution. This guide will focus on the ¹³C and ¹H NMR spectroscopic data that define the structure of Methyl-β-D-xylofuranoside.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra for carbohydrate analysis necessitates meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines a robust methodology for obtaining ¹³C and ¹H NMR spectra of Methyl-β-D-xylofuranoside.

Sample Preparation

-

Analyte Purity : Ensure the Methyl-β-D-xylofuranoside sample is of high purity to avoid spectral artifacts from contaminants.

-

Solvent Selection : Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR for several reasons.[1] It solubilizes the polar carbohydrate, and the deuterium nucleus is not observed in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte's resonances.[1]

-

Concentration : For ¹³C NMR, a concentration of 50-100 mg in 0.6-0.7 mL of D₂O is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1] For ¹H NMR, a lower concentration of 5-25 mg is typically sufficient.[1]

-

Internal Standard : For accurate chemical shift referencing, an internal standard is crucial. Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used in D₂O, with their methyl signals set to 0.00 ppm for ¹H NMR. For ¹³C NMR in D₂O, a small amount of methanol can be added, with its resonance calibrated to 49.50 ppm.[2]

-

Sample Handling : The sample should be prepared in a clean, dry vial before being transferred to a high-quality, unscratched 5 mm NMR tube.[1] Ensure the sample is fully dissolved; vortexing or gentle heating can aid dissolution. The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[1]

NMR Instrument Parameters

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for resolving the often-crowded proton spectra of carbohydrates.

-

¹³C NMR :

-

Experiment : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Parameters : A sufficient number of scans (typically several thousand) is required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

-

-

¹H NMR :

-

Experiment : A standard one-pulse ¹H experiment (e.g., zg30).

-

Solvent Suppression : If the residual HOD signal is significant, a solvent suppression pulse sequence (e.g., presaturation) should be employed.

-

Acquisition Parameters : Typically, 16 to 64 scans are sufficient.

-

Spectroscopic Data and Interpretation

The following sections present the ¹³C NMR data for Methyl-β-D-xylofuranoside and a discussion of the expected ¹H NMR spectral features.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, making this technique excellent for confirming the carbon skeleton and stereochemistry. The definitive ¹³C NMR data for Methyl-β-D-xylofuranoside in D₂O was reported by Cyr and Perlin in their seminal work on the conformations of furanosides.[3][4]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 109.5 |

| C-2 | 79.5 |

| C-3 | 76.5 |

| C-4 | 83.2 |

| C-5 | 61.8 |

| OCH₃ | 56.6 |

| Table 1: ¹³C NMR Chemical Shifts for Methyl-β-D-xylofuranoside in D₂O. Data sourced from Cyr, N., & Perlin, A. S. (1979).[3][4] |

Interpretation of the ¹³C NMR Spectrum:

-

Anomeric Carbon (C-1) : The signal at 109.5 ppm is characteristic of an anomeric carbon in a furanoside ring. Its downfield shift is due to its attachment to two oxygen atoms.

-

Ring Carbons (C-2, C-3, C-4) : The signals at 79.5, 76.5, and 83.2 ppm correspond to the carbons within the furanose ring, each bearing a hydroxyl group.

-

Exocyclic Carbon (C-5) : The signal at 61.8 ppm is assigned to the hydroxymethyl carbon, which is typically found in this upfield region for primary alcohols in carbohydrates.

-

Methoxy Carbon (OCH₃) : The signal at 56.6 ppm is characteristic of the methyl group of the glycosidic methoxy substituent.

¹H NMR Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Anomeric Proton (H-1) : This is typically the most downfield of the ring protons, expected to appear as a singlet or a narrow doublet. For β-furanosides, the coupling constant between H-1 and H-2 (³JH1,H2) is generally small (0–2 Hz) due to the trans relationship of these protons.[4][5]

-

Ring Protons (H-2, H-3, H-4) : These protons would likely resonate in the range of 3.5-4.5 ppm. Their signals would be complex multiplets due to scalar coupling with neighboring protons.

-

Exocyclic Protons (H-5, H-5') : The two diastereotopic protons on C-5 would also be found in the 3.5-4.5 ppm region, appearing as a complex multiplet.

-

Methoxy Protons (OCH₃) : A sharp singlet, integrating to three protons, would be expected around 3.4 ppm.

Workflow for NMR-based Structural Elucidation

The process of characterizing a carbohydrate like Methyl-β-D-xylofuranoside by NMR follows a logical workflow, from sample preparation to final data analysis and interpretation.

Caption: Workflow for the NMR spectroscopic analysis of Methyl-β-D-xylofuranoside.

Conclusion

This technical guide has provided a detailed overview of the NMR spectroscopic characterization of Methyl-β-D-xylofuranoside. The ¹³C NMR data, supported by primary literature, offers a definitive fingerprint of the molecule's carbon framework and stereochemistry. While a complete experimental ¹H NMR dataset is not currently available, the expected spectral characteristics have been outlined based on established principles. The provided experimental protocol and workflow serve as a reliable guide for researchers aiming to perform similar analyses. The rigorous application of NMR spectroscopy is indispensable for the structural verification of carbohydrates, ensuring data integrity in chemical and biological research.

References

-

Cyr, N., & Perlin, A. S. (1979). The conformations of furanosides. A 13C nuclear magnetic resonance study. Canadian Journal of Chemistry, 57(19), 2504–2511. [Link]

-

Polysaccharides of Salsola passerina: Extraction, Structural Characterization and Antioxidant Activity. (2021). PMC. [Link]

-

Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. (2022). ACS Omega. [Link]

-

Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. (2022). PMC. [Link]

-

Calculation of NMR Chemical Shifts and Spin−Spin Coupling Constants in the Monosaccharide Methyl-β-d-xylopyranoside Using a Density Functional Theory Approach. (2002). ACS Publications. [Link]

-

Methyl.beta.-D-xylofuranoside - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

NMR Sample Preparation. (2013). Chemical Instrumentation Facility, Iowa State University. [Link]

-

1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. (2007). ResearchGate. [Link]

-

alpha-D-Xylopyranoside, methyl | C6H12O5 | CID 101554. PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Polysaccharides of Salsola passerina: Extraction, Structural Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Synthetic Challenge and Strategic Importance

An In-depth Technical Guide to the Synthesis of Methyl-D-xylofuranoside from D-xylose

Methyl-D-xylofuranosides are valuable synthetic intermediates in carbohydrate chemistry, serving as precursors for the synthesis of biologically active molecules, including 5-modified xylofuranosides and 5'-modified xylonucleosides.[1] Their synthesis from the readily available D-xylose presents a classic chemical challenge rooted in the inherent reactivity of monosaccharides. The primary method, the Fischer-Speier glycosidation, is an equilibrium process that typically yields a complex mixture of isomers, including both furanosides (five-membered rings) and the thermodynamically more stable pyranosides (six-membered rings), as well as their respective α and β anomers.[2][3]

This guide provides a detailed examination of the synthesis of methyl-D-xylofuranoside from D-xylose, focusing on the mechanistic principles that govern the reaction, strategies for controlling product distribution, and robust protocols for isolation and characterization. As a senior application scientist, the emphasis here is not merely on the procedural steps, but on the underlying causality—the "why" behind the "how"—to empower researchers to rationally design and optimize their synthetic strategies.

Part 1: The Fischer Glycosidation - A Tale of Two Products

The reaction of D-xylose with methanol in the presence of an acid catalyst is the most direct route to methyl xylosides.[2] The process is governed by a delicate interplay between reaction kinetics and thermodynamics, which dictates the ratio of furanoside to pyranoside products.

Mechanism of Acid-Catalyzed Glycosidation

The reaction proceeds via the formation of a key intermediate: a cyclic oxocarbenium ion. The mechanism can be outlined as follows:

-

Protonation: The hemiacetal hydroxyl group at the anomeric carbon (C1) of D-xylose is protonated by the acid catalyst.

-

Water Elimination: The protonated hydroxyl group departs as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized oxocarbenium ion. This ion can exist in equilibrium between the five-membered (furanosyl) and six-membered (pyranosyl) ring forms.

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from two faces (α or β), leading to the formation of anomeric glycosides.

-

Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final methyl glycoside product.

Caption: Mechanism of Fischer Glycosidation.

Kinetic vs. Thermodynamic Control

A critical insight into the Fischer glycosidation is that the formation of furanosides and pyranosides follows different energetic pathways.[4][5]

-

Kinetic Products (Furanosides): The formation of methyl xylofuranosides is faster and occurs under milder conditions or shorter reaction times. They are the kinetically favored products.[3][6]

-

Thermodynamic Products (Pyranosides): Over longer reaction times, the initially formed furanosides equilibrate to the more stable pyranoside forms. The pyranosides are the thermodynamically favored products.[3][4]

This sequence of events has been established through kinetic studies, which show that the reaction proceeds through the following steps in decreasing order of velocity: (1) xylose → furanosides, (2) anomerization of furanosides, (3) furanosides → pyranosides, and (4) anomerization of pyranosides.[5][6] Therefore, to maximize the yield of the desired methyl-D-xylofuranoside, the reaction must be carefully controlled and stopped before significant conversion to the pyranoside form occurs.

Caption: Reaction pathway illustrating product formation.

Part 2: Experimental Protocol for Kinetically Controlled Synthesis

This protocol is designed to favor the formation of methyl-D-xylofuranosides by utilizing controlled reaction conditions.

Reagent and Materials Data

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Key Properties |

| D-Xylose | C₅H₁₀O₅ | 150.13 | Starting Material | Commercially available pentose sugar |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Reagent & Solvent | Must be dry to favor glycoside formation |

| Hydrogen Chloride (HCl) | HCl | 36.46 | Catalyst | Typically used as a solution in methanol |

| Barium Carbonate | BaCO₃ | 197.34 | Neutralizing Agent | Solid base for quenching the reaction |

| Celite | N/A | N/A | Filtration Aid | Facilitates removal of fine precipitates |

Step-by-Step Methodology

-

Preparation of Methanolic HCl: Prepare a 0.5% (w/v) solution of hydrogen chloride in anhydrous methanol. This can be done by carefully bubbling dry HCl gas through cold, anhydrous methanol or by the careful addition of acetyl chloride to methanol.

-

Reaction Setup: Dissolve D-xylose (e.g., 2.0 g) in the prepared 0.5% methanolic HCl (e.g., 40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Kinetic Control: Heat the reaction mixture to a controlled temperature, typically around 40-50°C.[5] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The goal is to maximize furanoside formation, which occurs relatively quickly, before significant isomerization to pyranosides. Reaction times are typically short, often in the range of 1-4 hours.

-

Reaction Quenching: Once TLC indicates the optimal formation of the desired product, cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding solid barium carbonate portion-wise until the solution is neutral (test with pH paper) and effervescence ceases.

-

Workup: Filter the mixture through a pad of Celite to remove the barium salts. Wash the filter cake with additional methanol.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude syrup containing a mixture of methyl xylosides.

Caption: Workflow for the synthesis of methyl xylosides.

Part 3: The Crucial Step - Isolation and Purification

The crude product is a complex mixture. Separating the target methyl-D-xylofuranoside anomers from the other isomers is a significant challenge. Standard silica gel chromatography has been reported as unsuccessful for separating the anomers of related xylofuranosides.[7]

Protocol: Ion-Exchange Chromatography

A highly effective method for separating the anomeric mixture involves chromatography on a strong anion exchanger in its hydroxide (OH⁻) form.[7][8] This technique separates the isomers based on subtle differences in the acidity of their hydroxyl groups and their interactions with the stationary phase.

-

Column Preparation: Pack a chromatography column with a strong anion-exchange resin (e.g., Dowex 1x8) and thoroughly wash with deionized water. Convert the resin to the hydroxide form by eluting with 1 M NaOH until the eluate is strongly basic, followed by washing with deionized water until the eluate is neutral.

-

Sample Loading: Dissolve the crude syrup in a minimal amount of deionized water and load it onto the prepared column.

-

Elution: Elute the column with deionized water.

-

Fraction Collection: Collect fractions and monitor them using TLC or a refractive index detector. The different isomers will elute at different rates. Typically, the α- and β-furanosides can be successfully separated from each other and from the pyranoside isomers.[7]

-

Product Recovery: Combine the fractions containing the pure desired product and remove the solvent by lyophilization or evaporation under reduced pressure to yield the purified methyl-D-xylofuranoside.

Part 4: Structural Characterization by NMR Spectroscopy

Unambiguous characterization of the purified products is essential. ¹³C NMR spectroscopy is particularly powerful for distinguishing between anomers and ring isomers.

Assigning Anomeric Configuration

A well-established rule in carbohydrate NMR is used to assign the anomeric configuration of furanosides: the C1 signal of the anomer with a cis relationship between the C1-methoxy group and the C2-hydroxyl group appears upfield (at a lower ppm value) compared to the corresponding trans anomer.[7]

-

For methyl-α-D-xylofuranoside , the C1-OCH₃ and C2-OH are trans.

-

For methyl-β-D-xylofuranoside , the C1-OCH₃ and C2-OH are cis.

Therefore, the C1 signal for the β-anomer is expected to be upfield relative to the α-anomer.

Representative ¹³C NMR Chemical Shifts

The following table summarizes typical ¹³C NMR chemical shifts for methyl xylofuranosides, which are distinct from their pyranoside counterparts.

| Carbon Atom | Methyl-β-D-xylofuranoside (ppm)[9] | General Xylofuranoside Range (ppm) | General Xylopyranoside Range (ppm)[10] |

| C1 | ~109-110 | ~103-110 | ~98-105 |

| C2 | ~77-78 | ~76-82 | ~72-76 |

| C3 | ~75-76 | ~75-78 | ~73-77 |

| C4 | ~81-82 | ~80-86 | ~69-71 |

| C5 | ~62-63 | ~61-64 | ~61-66 |

| -OCH₃ | ~56-57 | ~55-58 | ~55-58 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Conclusion